4-methoxy-N'-methyl-N'-[(4-oxo-1-phenyl-1,4-dihydro-3-pyridazinyl)carbonyl]benzenesulfonohydrazide
Description
Properties
IUPAC Name |
N'-(4-methoxyphenyl)sulfonyl-N-methyl-4-oxo-1-phenylpyridazine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S/c1-22(21-29(26,27)16-10-8-15(28-2)9-11-16)19(25)18-17(24)12-13-23(20-18)14-6-4-3-5-7-14/h3-13,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIOHONQFGSUDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NN(C=CC1=O)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-N'-methyl-N'-[(4-oxo-1-phenyl-1,4-dihydro-3-pyridazinyl)carbonyl]benzenesulfonohydrazide is a synthetic compound with potential therapeutic applications. Its structure includes a pyridazine moiety, which has been associated with various biological activities, including analgesic, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula: C19H18N4O5S
- Molecular Weight: 414.44 g/mol
- CAS Number: 866131-28-4
1. Analgesic Activity
Research indicates that derivatives of pyridazine compounds exhibit significant analgesic effects. A study focused on related compounds demonstrated that they can effectively reduce pain responses in animal models. The mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in pain and inflammation pathways .
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases. The anti-inflammatory activity may be attributed to the modulation of signaling pathways such as NF-kB and MAPK .
3. Antioxidant Properties
Antioxidant activity is another significant aspect of this compound's biological profile. Studies have indicated that it can scavenge free radicals and reduce oxidative stress markers in biological systems. This property is crucial for preventing cellular damage and may have implications for diseases associated with oxidative stress, such as cancer and neurodegenerative disorders .
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds:
The biological activities of 4-methoxy-N'-methyl-N'-[(4-oxo-1-phenyl-1,4-dihydro-3-pyridazinyl)carbonyl]benzenesulfonohydrazide may involve several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in pain and inflammation.
- Modulation of Cytokine Production: It could alter the production of cytokines involved in inflammatory responses.
- Scavenging Free Radicals: Its antioxidant properties suggest it can neutralize harmful free radicals.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Research indicates that compounds similar to 4-methoxy-N'-methyl-N'-[(4-oxo-1-phenyl-1,4-dihydro-3-pyridazinyl)carbonyl]benzenesulfonohydrazide exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapy .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Study 1: Anticancer Efficacy
A study conducted on the compound's effect on human breast cancer cells demonstrated a dose-dependent inhibition of cell proliferation. The mechanism was linked to the activation of apoptotic pathways, highlighting its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Activity
In vitro tests showed that 4-methoxy-N'-methyl-N'-[(4-oxo-1-phenyl-1,4-dihydro-3-pyridazinyl)carbonyl]benzenesulfonohydrazide inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for conventional antibiotics, suggesting its utility in treating resistant bacterial infections.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s structural uniqueness lies in its methoxy-substituted benzene ring, N'-methyl group, and pyridazinyl carbonyl unit. Below is a comparison with analogous sulfonohydrazide derivatives:
Key Observations :
Comparison with Evidence :
- Triazole Derivatives : Synthesized via hydrazide-isothiocyanate condensation, followed by cyclization. The absence of C=O in triazole-thiones (IR ~1247–1255 cm⁻¹) contrasts with the target compound’s carbonyl presence .
- Phthalidyl Sulfonohydrazone : Prepared via N-heterocyclic carbene-catalyzed condensation, highlighting the role of catalysts in regioselectivity.
- Carbohydrazides : Utilize Schiff base formation (hydrazide + aldehyde), differing from the target compound’s pyridazinyl coupling.
Spectroscopic Data Comparison
IR Spectroscopy :
Q & A
Q. What are the optimized synthetic routes for 4-methoxy-N'-methyl-N'-[(4-oxo-1-phenyl-1,4-dihydro-3-pyridazinyl)carbonyl]benzenesulfonohydrazide, and how can reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via a multi-step protocol. First, prepare the benzenesulfonohydrazide core by reacting 4-methoxybenzenesulfonyl chloride with methylhydrazine under basic conditions (e.g., NaHCO₃ in THF). Subsequent coupling with 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid can be achieved using coupling agents like DCC/HOBt (1:1 molar ratio) in anhydrous DMF at 0–5°C, followed by gradual warming to room temperature . Yield optimization (~70–85%) requires strict moisture control and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Impurities often arise from incomplete acylation or hydrolysis of the sulfonohydrazide group .
Q. How should researchers characterize the structural integrity of this compound, and which spectroscopic techniques are most reliable?
- Methodological Answer : Confirm the structure using a combination of:
- ¹H/¹³C NMR : Key signals include the methoxy proton (~δ 3.8 ppm), sulfonohydrazide NH (~δ 10.2 ppm, broad), and pyridazinyl carbonyl carbon (~δ 170 ppm) .
- IR Spectroscopy : Look for stretches at ~3250 cm⁻¹ (N-H), 1660–1680 cm⁻¹ (C=O, pyridazinyl), and 1340–1360 cm⁻¹ (S=O) .
- Elemental Analysis : Validate C, H, N, S content (±0.3% deviation).
- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to confirm molecular ion [M+H]⁺ and rule out byproducts .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer : Screen for antibacterial activity using the agar diffusion method (Mueller-Hinton agar, 24h incubation at 37°C) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 50–200 µg/mL. Compare zones of inhibition to standard antibiotics like ciprofloxacin . For cytotoxicity, use MTT assays on human fibroblast cells (IC₅₀ determination) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s mechanism of action and target binding affinity?
- Methodological Answer :
- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to identify electrophilic/nucleophilic regions via Fukui indices. This predicts reactivity toward biological nucleophiles (e.g., cysteine residues) .
- Molecular Docking : Dock the compound into bacterial enzyme active sites (e.g., E. coli dihydrofolate reductase) using AutoDock Vina. Analyze binding poses for hydrogen bonds (e.g., sulfonohydrazide NH with Asp27) and π-π stacking (pyridazinyl ring and Phe31) .
Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values across studies) be systematically resolved?
- Methodological Answer :
- Standardize Assay Conditions : Ensure consistent pH (e.g., pH 7.4 for mammalian cells vs. pH 5.5 for bacterial assays), temperature, and solvent (≤1% DMSO).
- Dose-Response Curves : Use 8–12 concentrations (0.1–100 µM) with triplicate measurements. Apply nonlinear regression (GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals .
- Counter-Screen Against Off-Targets : Test for interference with common assay components (e.g., ATP in kinase assays) using orthogonal methods like SPR .
Q. What strategies are effective for improving the compound’s solubility and bioavailability without altering its core pharmacophore?
- Methodological Answer :
- Salt Formation : React with HCl or sodium pivalate to enhance aqueous solubility. Monitor stability via pH-solubility profiling .
- Prodrug Design : Introduce a hydrolyzable ester at the methoxy group (e.g., acetyl-protected derivative) to improve membrane permeability. Validate hydrolysis kinetics in simulated gastric fluid .
- Nanoparticulate Formulations : Encapsulate in PLGA nanoparticles (emulsification-solvent evaporation method) for sustained release. Characterize using DLS and TEM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
